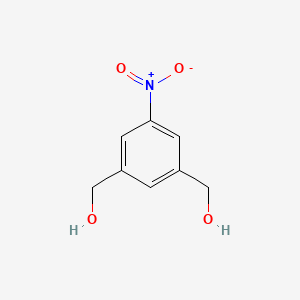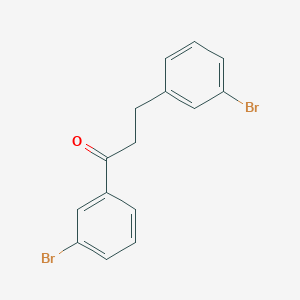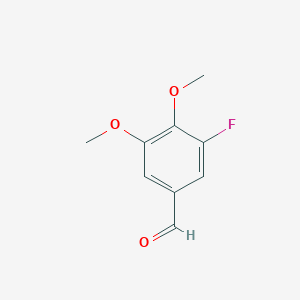
7-Aminoquinazolina-2,4(1H,3H)-diona
Descripción general
Descripción
7-Aminoquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Aminoquinazoline-2,4(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 715549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Aminoquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Aminoquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agente Antiproliferativo
Los derivados de quinazolina han demostrado acción antiproliferativa contra varias líneas celulares cancerosas como Caco-2, C3A, MCF-7 y HeLa . Esto sugiere que la 7-Aminoquinazolina-2,4(1H,3H)-diona podría explorarse potencialmente como un agente antiproliferativo en la investigación del cáncer.
Síntesis de Moléculas Bioactivas
Los derivados de quinazolina son conocidos por sus significativas actividades biológicas y a menudo se sintetizan para investigar sus bioactividades . El compuesto en cuestión puede servir como precursor o intermedio en la síntesis de moléculas bioactivas.
Estudios Fotofísicos
Se ha sintetizado una familia de análogos de nucleósidos fluorescentes basados en quinazolina para estudios fotofísicos . Dada su estructura, la this compound podría utilizarse en estudios similares para investigar la estructura y la dinámica del ácido nucleico.
Sondeo Fluorescente
Relacionados con los estudios fotofísicos, estos compuestos pueden utilizarse como sondas fluorescentes en el reconocimiento de ácidos nucleicos , lo cual es crucial para comprender los materiales y procesos genéticos.
Desarrollo Farmacéutico
Dada su similitud estructural con otras quinazolinas bioactivas, puede encontrar aplicación en el desarrollo de productos farmacéuticos, especialmente si exhibe propiedades farmacocinéticas o farmacodinámicas deseables.
Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents BMC Chemistry | Quinazoline derivatives: synthesis and bioactivities eScholarship | Synthesis and applications of quinazoline-based fluorescent nucleoside analogues
Direcciones Futuras
Mecanismo De Acción
Target of Action
Quinazoline derivatives, a class of compounds to which 7-aminoquinazoline-2,4(1h,3h)-dione belongs, have been known to target various enzymes involved in critical biological processes . These include oxidoreductase enzymes, monoamine oxidase B, nitric oxide synthetase, and hepatitis C virus NS5B RNA-dependent RNA polymerase .
Mode of Action
It’s known that quinazoline derivatives can inhibit the activity of their target enzymes, thereby modulating the biochemical pathways they are involved in .
Biochemical Pathways
Quinazoline derivatives play essential roles in growth processes and the metabolism of one-carbon units . They are involved in the biosynthesis of folate and pteridine metabolism . By inhibiting key enzymes in these pathways, 7-Aminoquinazoline-2,4(1H,3H)-dione could potentially affect these biochemical pathways and their downstream effects.
Result of Action
Quinazoline derivatives have been reported to exhibit a range of biological activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes effects .
Propiedades
IUPAC Name |
7-amino-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,9H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVIGCMCVAFCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328022 | |
| Record name | 7-Aminoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59674-85-0 | |
| Record name | 7-Aminoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7-Aminoquinazoline-2,4(1H,3H)-dione interact with nucleic acids and what are the downstream effects?
A1: 7-Aminoquinazoline-2,4(1H,3H)-dione acts as a fluorescent nucleoside analogue, specifically a size-expanded uracil (U) analogue. [, ] This means it can be incorporated into DNA oligonucleotides, essentially replacing uracil. The key feature of this molecule is its ability to report on mismatched base pairing. When paired with guanine (G), which is its expected pairing partner in a DNA sequence, 7-Aminoquinazoline-2,4(1H,3H)-dione exhibits enhanced fluorescence. [] This change in fluorescence intensity can be used to detect the presence of a mismatch in the DNA sequence, offering a valuable tool for studying DNA structure and potential errors in replication or repair mechanisms.
Q2: Does 7-Aminoquinazoline-2,4(1H,3H)-dione participate in any FRET interactions?
A2: While the provided research doesn't directly demonstrate FRET interactions with 7-Aminoquinazoline-2,4(1H,3H)-dione, it highlights that other quinazoline-based nucleoside analogues are effective FRET partners. [] This suggests that 7-Aminoquinazoline-2,4(1H,3H)-dione, with further investigation, could potentially be employed in FRET-based assays as well, expanding its utility in studying nucleic acid interactions and dynamics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


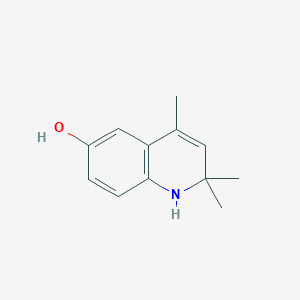
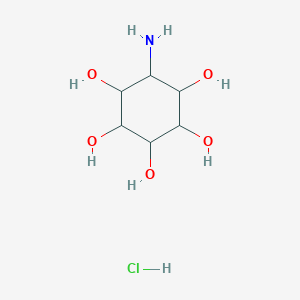
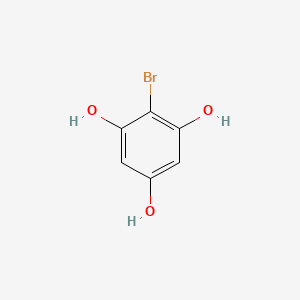
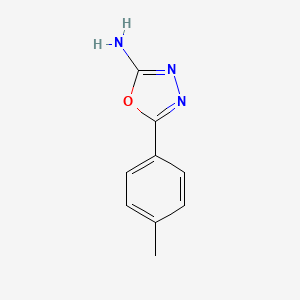


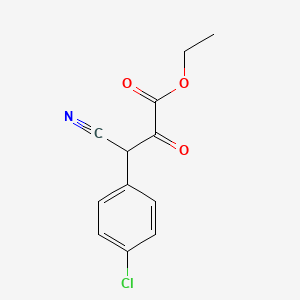
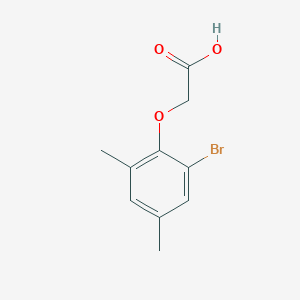

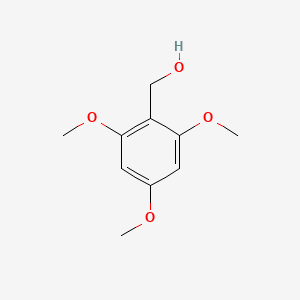
![N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B1330766.png)
